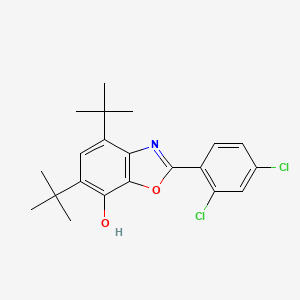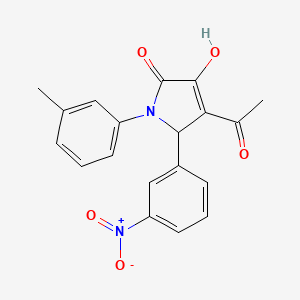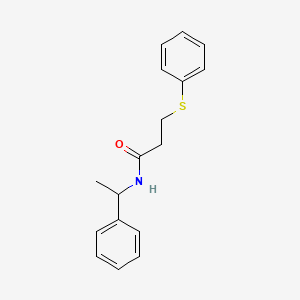
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol, commonly known as Tinopal CBS-X, is a fluorescent brightener that is widely used in various industries. It is a white or yellowish powder that is soluble in organic solvents and has a melting point of 205-210°C. Tinopal CBS-X is commonly used in the textile, paper, and detergent industries due to its ability to enhance the whiteness and brightness of products.
Wirkmechanismus
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of products. The compound has a maximum absorption wavelength of 347 nm and a maximum emission wavelength of 436 nm.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tinopal CBS-X. However, studies have shown that the compound is not toxic to humans or animals when used in small doses.
Vorteile Und Einschränkungen Für Laborexperimente
Tinopal CBS-X has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other fluorescent brighteners. However, one limitation of Tinopal CBS-X is that it has a relatively low quantum yield, which can limit its sensitivity in certain applications.
Zukünftige Richtungen
There are several future directions for research on Tinopal CBS-X. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of the compound's properties for use in specific applications. Additionally, there is potential for the use of Tinopal CBS-X in biomedical applications, such as imaging and drug delivery.
Synthesemethoden
The synthesis of Tinopal CBS-X involves a series of chemical reactions. The starting materials are 2,4-dichloroaniline and 2-tert-butyl-4,6-dimethylphenol. These two compounds are reacted with phosgene to form the intermediate, 2-(2,4-dichlorophenyl)-4,6-dimethyl-1,3,5-triazine. This intermediate is then reacted with sodium hydroxide and 2-(2-hydroxyphenyl)benzoxazole to form Tinopal CBS-X.
Wissenschaftliche Forschungsanwendungen
Tinopal CBS-X has been extensively studied for its applications in various fields of science. In the textile industry, it is used as a whitening agent to enhance the brightness and whiteness of fabrics. It is also used in paper production to improve the whiteness of paper products. In the detergent industry, it is used as a brightening agent to enhance the appearance of laundry detergents.
Eigenschaften
IUPAC Name |
4,6-ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)24-19(26-18)12-8-7-11(22)9-15(12)23/h7-10,25H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAXFZNOXTMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=C(C=C3)Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)


![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B4971794.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)